molecular formula C15H13FN4O3S B2562074 N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-2-(2-fluorophenoxy)acetamide CAS No. 1251543-53-9

N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-2-(2-fluorophenoxy)acetamide

Cat. No.: B2562074
CAS No.: 1251543-53-9
M. Wt: 348.35
InChI Key: DBLXIKJZRZBKAZ-UHFFFAOYSA-N
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Description

N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-2-(2-fluorophenoxy)acetamide is a synthetic heterocyclic compound of significant interest in medicinal chemistry and agrochemical research. This molecule incorporates a 1,3,4-oxadiazole ring, a privileged scaffold known in scientific literature for its diverse biological activities, linked to a 2,4-dimethylthiazole moiety via an acetamide bridge. The structure is further modified with a 2-fluorophenoxy group, which can influence the compound's electronic properties and binding affinity. Compounds featuring 1,3,4-oxadiazole cores have been investigated extensively for their potential as inhibitors of phytopathogenic fungi , suggesting this analog may have utility in agricultural science research. Furthermore, structurally related molecules, specifically those containing an acetamide bridge connecting a heterocycle to a substituted phenyl group, have demonstrated potent and selective inhibitory activity against enzymes like carbonic anhydrase II , along with observable neuroprotective effects in experimental models. The presence of the thiazole ring, a common feature in many bioactive molecules, further enhances the research value of this compound for exploring new pharmacological or biological targets. Researchers may find this chemical probe valuable for developing novel therapeutic or agrochemical agents, studying enzyme inhibition mechanisms, or investigating structure-activity relationships (SAR). This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-2-(2-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN4O3S/c1-8-13(24-9(2)17-8)14-19-20-15(23-14)18-12(21)7-22-11-6-4-3-5-10(11)16/h3-6H,7H2,1-2H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBLXIKJZRZBKAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C2=NN=C(O2)NC(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-2-(2-fluorophenoxy)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of compounds containing the 1,3,4-oxadiazole and thiazole moieties. For instance, derivatives of 1,3,4-oxadiazoles have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. In a recent study, compounds similar to N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-2-(2-fluorophenoxy)acetamide exhibited significant growth inhibition against glioblastoma cell lines (LN229) with mechanisms involving apoptosis induction through DNA damage .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line Tested% Growth InhibitionMechanism of Action
Compound ALN22975%Apoptosis
Compound BOVCAR-885%DNA Damage
N-[5-(2,4-dimethyl...]SNB-1986.61%Apoptosis

Antimicrobial Properties

Research has also indicated that compounds with thiazole and oxadiazole structures possess notable antimicrobial activity. A series of derivatives were synthesized and tested against both Gram-positive and Gram-negative bacteria. The compound demonstrated effective inhibition of bacterial growth due to its ability to disrupt bacterial cell wall synthesis and function .

Table 2: Antimicrobial Activity

Compound NameBacteria TestedActivity Level
Compound CStaphylococcus aureusInhibition
Compound DEscherichia coliModerate Inhibition

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Studies have shown that related thiazole derivatives can inhibit lipoxygenase activity, which is crucial in inflammatory processes. This inhibition could lead to therapeutic applications in treating inflammatory diseases .

Table 3: Enzyme Inhibition Studies

Compound NameEnzyme TargetInhibition Type
Compound ELipoxygenaseCompetitive
Compound FCyclooxygenaseNon-competitive

Pharmacological Insights

The pharmacokinetic properties of this compound have been explored through in silico studies. These studies suggest favorable absorption and distribution characteristics which support its potential as a drug candidate .

Mechanism of Action

The mechanism of action of N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-2-(2-fluorophenoxy)acetamide involves multiple molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Modifications

Oxadiazole-Thiazole Hybrids
  • Compound 4 (Molbank 2013): Features a 1,3,4-oxadiazole linked to a diphenylmethyl group and pyrazine-substituted acetamide . Unlike the target compound, it lacks fluorinated substituents but demonstrates regioselective S-alkylation reactivity, a common synthesis strategy for such hybrids.
  • Compounds 8t–8w (Brazilian Journal of Pharmaceutical Sciences, 2015): Contain sulfanyl-linked oxadiazole and indole/thiazole groups. For example, 8t (C₂₀H₁₇N₄SO₃Cl) showed bioactivity in lipoxygenase (LOX) and α-glucosidase inhibition assays, highlighting the role of sulfanyl bridges in enzyme interaction .
Thiadiazole Derivatives
  • N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide: Characterized crystallographically (monoclinic space group P2₁/c), this analog replaces oxadiazole with dihydrothiadiazole, retaining fluorophenyl groups. Its structure exhibits planar geometry stabilized by intramolecular hydrogen bonds .

Substituent Variations and Bioactivity

Compound ID Core Structure Key Substituents Bioactivity/Notes Reference
Target Compound 1,3,4-Oxadiazole-thiazole 2,4-Dimethylthiazole; 2-fluorophenoxy Structural data only
V (Anticancer Study) 1,3,4-Oxadiazole-thioether Benzodioxolylmethyl; tetrahydronaphthyloxy Cytotoxic vs. C6 glioma/A549 lung cancer
9b (Synthesis Study) Triazole-thiazole-acetamide 4-Fluorophenyl-thiazole Synthesized via CuAAC click chemistry
3c (Thiazol-4-one) Thiazolidinone 4-Ethoxyphenyl; tautomeric equilibrium 1:1 tautomeric ratio (NMR-confirmed)
Key Observations:
  • Fluorine Substitution: The 2-fluorophenoxy group in the target compound may enhance metabolic stability compared to non-fluorinated analogs like 8u (2-ethoxy-6-methylphenyl) .
  • Thiazole Modifications : 2,4-Dimethyl substitution in the target contrasts with 4-fluorophenyl in 9b , which showed improved synthetic yields (85–92%) under optimized conditions .

Biological Activity

N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-2-(2-fluorophenoxy)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity, including structure-activity relationships (SAR), case studies, and findings from various research studies.

Chemical Structure and Properties

The compound can be characterized by its unique structural components:

  • Thiazole and Oxadiazole Rings : These heterocyclic structures are known for their biological activity.
  • Fluorophenoxy Group : This moiety may enhance lipophilicity and biological interaction.

The molecular formula of the compound is C13H14N4O2SC_{13}H_{14}N_4O_2S, with a molecular weight of 302.34 g/mol. The presence of the thiazole ring is significant as it contributes to the compound's pharmacological properties.

Antitumor Activity

Research has indicated that compounds containing thiazole and oxadiazole rings exhibit notable antitumor activity. For instance:

  • Cytotoxicity Studies : In vitro studies have shown that similar compounds with thiazole moieties have IC50 values ranging from 1.61 to 23.30 µM against various cancer cell lines, indicating strong cytotoxic potential .
  • Mechanism of Action : The antitumor effects are often attributed to the induction of apoptosis in cancer cells through interactions with specific protein targets .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties:

  • Antibacterial Testing : Compounds with similar thiazole structures have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, some derivatives showed higher efficacy than conventional antibiotics .
  • Structure Activity Relationship (SAR) : The introduction of electron-withdrawing groups like fluorine enhances antibacterial potency by increasing the electron deficiency of the aromatic system, facilitating interaction with bacterial targets .

Case Study 1: Anticancer Properties

A study investigated a series of thiazole derivatives, including those similar to this compound. The results indicated that these compounds effectively inhibited cell proliferation in human cancer cell lines such as A431 and U251. The most active compounds exhibited IC50 values below that of standard chemotherapeutics like doxorubicin .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, derivatives were tested against a panel of bacteria. The results showed that compounds with thiazole rings had significant antibacterial effects, particularly against resistant strains of Staphylococcus aureus and Escherichia coli. The SAR analysis revealed that modifications at specific positions on the thiazole ring could enhance activity .

Research Findings

PropertyValue/Observation
Molecular Weight302.34 g/mol
IC50 (Antitumor)Ranges from 1.61 to 23.30 µM
Antibacterial ActivitySignificant against Gram-positive/negative bacteria
MechanismInduction of apoptosis in cancer cells
SAR InsightsFluorine substitution enhances activity

Q & A

Q. What synthetic methodologies are reported for synthesizing N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-2-(2-fluorophenoxy)acetamide?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical approach involves:

  • Reacting a thiazole precursor (e.g., 2,4-dimethylthiazole) with an oxadiazole-forming agent (e.g., hydrazine derivatives) under basic conditions (e.g., potassium carbonate in DMF).
  • Introducing the 2-(2-fluorophenoxy)acetamide moiety via chloroacetylation, followed by coupling with 2-fluorophenol .
  • Monitoring reaction progress via TLC and isolating the product through recrystallization or column chromatography. Key Parameters:
  • Solvent choice (DMF or dioxane).
  • Temperature control (room temperature vs. reflux).
  • Stoichiometric ratios (1:1.5 molar ratio of reactants to base).

Q. How is the structural characterization of this compound validated in academic research?

Methodological Answer: Structural validation employs:

  • X-ray crystallography : Using programs like SHELXL or SHELXS for refinement . Validation checks include R-factor analysis (e.g., R₁ < 0.05 for high-resolution data) and Hirshfeld surface analysis for intermolecular interactions.
  • Spectroscopy :
  • ¹H/¹³C NMR : Peaks for the thiazole (δ 2.2–2.5 ppm for methyl groups), oxadiazole (δ 8.1–8.3 ppm), and fluorophenyl (δ 6.8–7.2 ppm) moieties.
  • HRMS : Molecular ion peak matching the theoretical mass (e.g., m/z 377.12 [M+H]⁺).

Advanced Research Questions

Q. What strategies are used to analyze structure-activity relationships (SAR) for this compound’s biological activity?

Methodological Answer: SAR studies focus on:

  • Substituent modification : Varying the thiazole’s methyl groups or fluorophenyl moiety to assess effects on target binding (e.g., kinase inhibition).
  • Biological assays : Testing derivatives in in vitro models (e.g., cancer cell lines) and measuring IC₅₀ values. For example, replacing the 2-fluorophenoxy group with 4-fluorophenoxy may alter lipophilicity and bioavailability .
  • Computational modeling : Docking studies using software like AutoDock to predict interactions with proteins (e.g., COX-2 or FLAP targets) .

Q. How can researchers resolve contradictions in crystallographic data or synthetic yields across studies?

Methodological Answer: Contradictions may arise from:

  • Crystallographic discrepancies : Re-refinement of deposited CIF files using updated software (e.g., Olex2 with SHELXL) to verify bond lengths/angles .
  • Synthetic yield variations : Systematic optimization of:
  • Reaction time (e.g., extending from 4 h to 12 h for incomplete coupling).
  • Solvent polarity (e.g., switching from DMF to acetonitrile for better solubility).
  • Catalysts (e.g., adding DMAP for acylations) .

Q. What methodologies are recommended for studying this compound’s toxicity in preclinical models?

Methodological Answer:

  • In vivo models : Administering graded doses (10–100 mg/kg) to rodents (e.g., Wistar rats) over 28 days, monitoring hematological, hepatic, and renal parameters .
  • In vitro assays :
  • MTT assay : IC₅₀ determination in HEK-293 cells to assess general cytotoxicity.
  • hERG channel screening : Patch-clamp studies to evaluate cardiac toxicity risks .

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